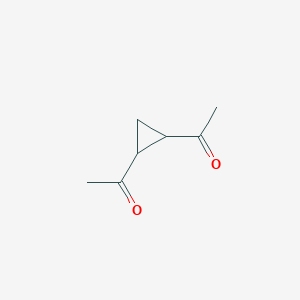
1,2-Diacetylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diacetylcyclopropane is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a cyclopropane derivative, which means it contains a three-membered ring of carbon atoms. The presence of two acetyl groups on the cyclopropane ring makes 1,2-Diacetylcyclopropane an interesting molecule for studying its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,2-Diacetylcyclopropane is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in inflammation and bacterial growth. This molecule has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,2-Diacetylcyclopropane has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, this molecule has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Diacetylcyclopropane in lab experiments is its high yield and purity. This molecule is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2-Diacetylcyclopropane is its potential toxicity. Studies have shown that this molecule can be toxic at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,2-Diacetylcyclopropane. One area of interest is the development of new therapeutic applications for this molecule, particularly in the treatment of inflammatory diseases and bacterial infections. Another area of interest is the synthesis of new derivatives of 1,2-Diacetylcyclopropane, which may have improved properties and applications. Finally, further studies are needed to fully understand the mechanism of action of this molecule and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1,2-Diacetylcyclopropane can be achieved through several methods, including the reaction of cyclopropane with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclopropane with acetyl chloride in the presence of anhydrous aluminum chloride. The yield of this reaction is high, and the purity of the product can be improved through distillation.
Applications De Recherche Scientifique
1,2-Diacetylcyclopropane has been used in scientific research for various applications, including its use as a flavoring agent in food products. It has also been used as a precursor for the synthesis of other organic compounds. In addition, studies have shown that 1,2-Diacetylcyclopropane has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Propriétés
Numéro CAS |
14203-01-1 |
|---|---|
Nom du produit |
1,2-Diacetylcyclopropane |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-(2-acetylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3 |
Clé InChI |
DUWQAFUPZOVGTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C |
SMILES canonique |
CC(=O)C1CC1C(=O)C |
Synonymes |
1,2-Diacetylcyclopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




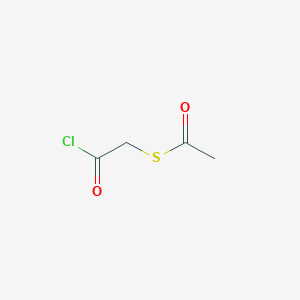
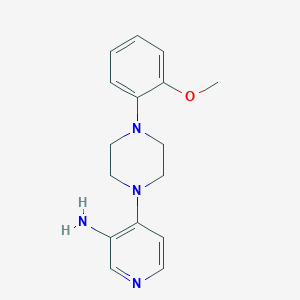
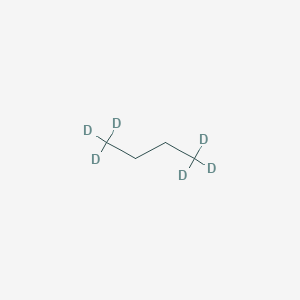
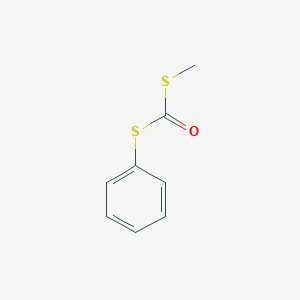
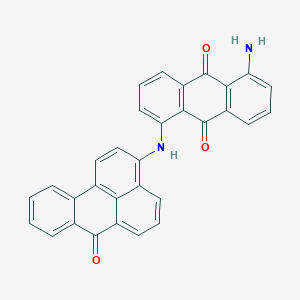
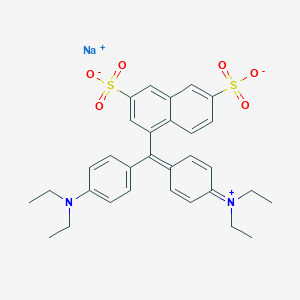
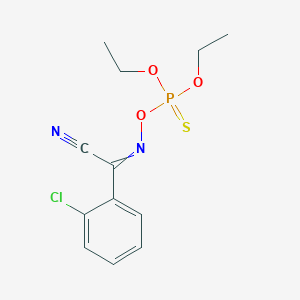

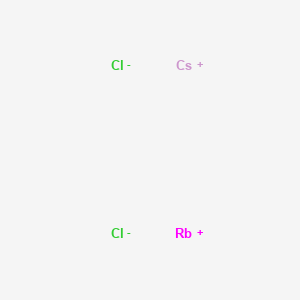
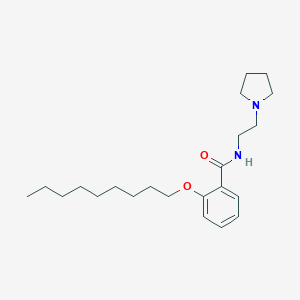
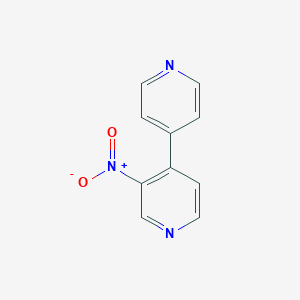
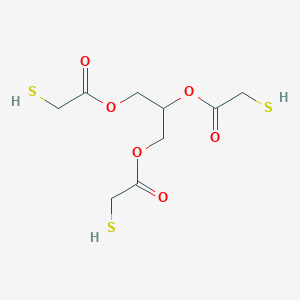
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)